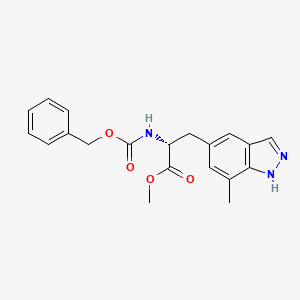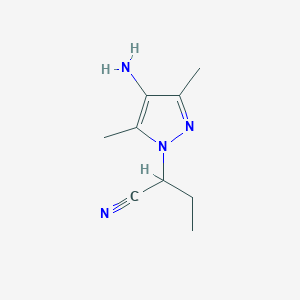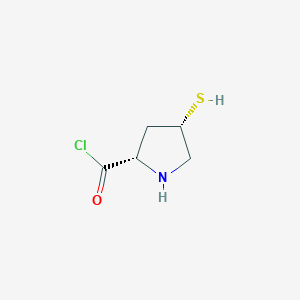
(4S)-4-Mercapto-L-proline chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Mercapto-L-proline chloride is a chemical compound with the molecular formula C5H9NO2S It is a derivative of L-proline, an amino acid, and contains a mercapto group (-SH) attached to the fourth carbon in the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Mercapto-L-proline chloride typically involves the introduction of a mercapto group into the proline structure. One common method is the thiolation of L-proline using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Mercapto-L-proline chloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, reduced sulfur species
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
(4S)-4-Mercapto-L-proline chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4S)-4-Mercapto-L-proline chloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: The parent amino acid, lacking the mercapto group.
4-Hydroxy-L-proline: A hydroxylated derivative of L-proline.
4-Amino-L-proline: An aminated derivative of L-proline.
Uniqueness
(4S)-4-Mercapto-L-proline chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other proline derivatives.
Propriétés
Formule moléculaire |
C5H8ClNOS |
|---|---|
Poids moléculaire |
165.64 g/mol |
Nom IUPAC |
(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNOS/c6-5(8)4-1-3(9)2-7-4/h3-4,7,9H,1-2H2/t3-,4-/m0/s1 |
Clé InChI |
STBLEHLOOWKTSU-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)Cl)S |
SMILES canonique |
C1C(CNC1C(=O)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



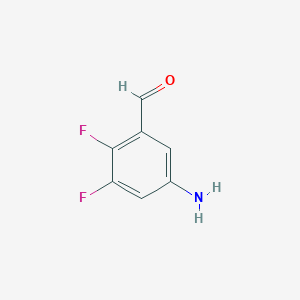
![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
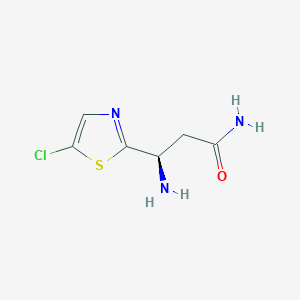
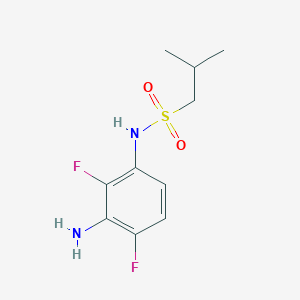
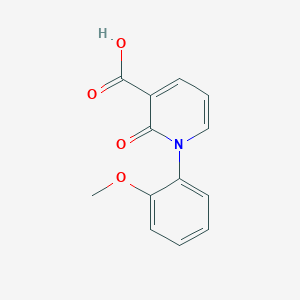
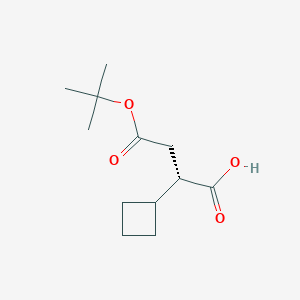
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
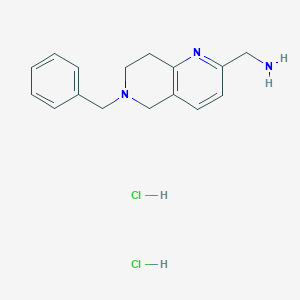
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
